molecular formula C21H23N3O4 B15041758 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide

Cat. No.: B15041758
M. Wt: 381.4 g/mol
InChI Key: DDUSADGRHUBCNZ-WSDLNYQXSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dimethoxyphenyl group, a pyrrolidinone ring, and an acetohydrazide moiety. The compound’s molecular formula is C21H23N3O4, and it has a molecular weight of 381.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties . Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group and pyrrolidinone ring contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C21H23N3O4/c1-27-18-10-6-9-16(21(18)28-2)12-22-23-19(25)14-24-13-17(11-20(24)26)15-7-4-3-5-8-15/h3-10,12,17H,11,13-14H2,1-2H3,(H,23,25)/b22-12+

InChI Key

DDUSADGRHUBCNZ-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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